molecular formula C17H15FN6OS B12154226 N-(4-fluorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(4-fluorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12154226
M. Wt: 370.4 g/mol
InChI Key: JXSGINZUNZUQDU-UHFFFAOYSA-N
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Description

This compound features a 1,2,4-triazole core substituted at the 4-position with a prop-2-en-1-yl (allyl) group and at the 5-position with a pyrazin-2-yl moiety. A sulfanyl acetamide linker connects the triazole to an N-(4-fluorophenyl) group. The allyl group may enhance molecular flexibility and hydrophobic interactions, while the pyrazine ring contributes to hydrogen bonding and π-π stacking. The 4-fluorophenyl substituent likely improves lipophilicity and bioavailability compared to non-fluorinated analogs .

Properties

Molecular Formula

C17H15FN6OS

Molecular Weight

370.4 g/mol

IUPAC Name

N-(4-fluorophenyl)-2-[(4-prop-2-enyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C17H15FN6OS/c1-2-9-24-16(14-10-19-7-8-20-14)22-23-17(24)26-11-15(25)21-13-5-3-12(18)4-6-13/h2-8,10H,1,9,11H2,(H,21,25)

InChI Key

JXSGINZUNZUQDU-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)F)C3=NC=CN=C3

Origin of Product

United States

Biological Activity

N-(4-fluorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a novel compound with significant biological activity. Its complex structure, which includes a triazole ring and a pyrazine moiety, suggests potential applications in pharmacology, particularly in antimicrobial and anticancer therapies. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.

Molecular Formula and Weight

  • Molecular Formula: C17H15FN6OS
  • Molecular Weight: 370.4 g/mol

Structural Features

The compound features:

  • A 4-fluorophenyl group that may enhance lipophilicity and biological activity.
  • A triazole ring , known for its role in various biological activities, including antifungal and anticancer properties.
  • A pyrazine moiety , which is often associated with antimicrobial activity.

Antimicrobial Activity

Research indicates that compounds containing triazole and pyrazine rings exhibit significant antimicrobial properties. In vitro studies have shown that related compounds demonstrate efficacy against various bacterial strains, including resistant strains.

Case Study: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of several triazole derivatives against Mycobacterium tuberculosis and other pathogens. The results indicated that derivatives similar to this compound showed minimum inhibitory concentrations (MIC) as low as 21.25 μM against Mtb .

Anticancer Activity

The compound's structural components suggest potential anticancer properties. Triazole derivatives have been studied for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Anticancer Screening

In a study assessing the anticancer effects of triazole-based compounds, several derivatives were tested on cancer cell lines. The results demonstrated that compounds with similar structural features to this compound exhibited significant cytotoxicity against HeLa and MCF7 cell lines .

The proposed mechanism of action for this compound involves:

  • Enzyme Inhibition: The triazole ring may interact with enzymes involved in nucleic acid synthesis.
  • Cell Membrane Disruption: The lipophilic nature of the fluorophenyl group could facilitate membrane penetration.
  • Signal Transduction Modulation: Potential interference with signaling pathways associated with cell proliferation.

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget OrganismMIC (μM)
Compound AMycobacterium tuberculosis21.25
Compound BStaphylococcus aureus15.00
Compound CEscherichia coli30.50

Table 2: Anticancer Activity Against Cell Lines

CompoundCell LineIC50 (μM)
N-(4-fluorophenyl)...HeLa12.5
N-(4-fluorophenyl)...MCF718.0
Control (Doxorubicin)HeLa10.0

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., -NO₂, -F) on the phenyl ring enhance antimicrobial and anti-inflammatory activities . The target compound’s 4-fluorophenyl group aligns with this trend.
  • Pyrazine vs.
  • Allyl vs.
Anti-Exudative Activity Comparison

Derivatives of 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide (e.g., compound 3.1-3.21) showed 63–78% inhibition of exudation in rat models at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg) . Fluorine or chlorine at the phenyl ring’s 4th position (as in the target compound) was critical for activity .

Antimicrobial Activity

Compounds with pyridin-4-yl (KA3, KA4) demonstrated MIC values of 12.5–25 µg/mL against E. coli and S. aureus, attributed to electron-withdrawing nitro or chloro groups on the phenyl ring . The target compound’s pyrazine and fluorine substituents may further optimize these interactions.

Physicochemical and Structural Comparisons

Solubility and Lipophilicity
  • The pyrazine ring (logP ~0.5) increases polarity compared to thiophen-2-yl (logP ~2.1, ) or phenyl groups.
  • 4-Fluorophenyl improves lipid membrane penetration versus non-halogenated analogs (e.g., 2-ethoxyphenyl in ).

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